molecular formula C20H26N2O4 B11005373 trans-4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid

trans-4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid

Cat. No.: B11005373
M. Wt: 358.4 g/mol
InChI Key: JCRTWKHTJDZBMT-UHFFFAOYSA-N
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Description

trans-4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid: is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid typically involves multiple steps, including the formation of the indole ring and subsequent functionalization. One common method involves the Japp-Klingemann coupling reaction, where a diazonium salt reacts with a carbonyl compound to form hydrazones, which are then cyclized to form the indole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of trans-4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: The uniqueness of trans-4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

4-[[3-(4-methoxyindol-1-yl)propanoylamino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C20H26N2O4/c1-26-18-4-2-3-17-16(18)9-11-22(17)12-10-19(23)21-13-14-5-7-15(8-6-14)20(24)25/h2-4,9,11,14-15H,5-8,10,12-13H2,1H3,(H,21,23)(H,24,25)

InChI Key

JCRTWKHTJDZBMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NCC3CCC(CC3)C(=O)O

Origin of Product

United States

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